(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and a sulfinamide moiety, making it a valuable reagent in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide typically involves several steps, starting from commercially available precursors. One common method involves the reaction of a chiral phosphine ligand with a sulfinamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, providing better control over reaction conditions and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group results in the formation of a sulfonamide, while reduction can yield various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce high enantioselectivity in catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of chiral drugs. Its ability to form stable complexes with various metal ions makes it useful in the design of metal-based drugs and diagnostic agents.
Industry
In the industrial sector, ®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral catalyst helps in the efficient synthesis of high-value products.
Mechanism of Action
The mechanism by which ®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with metal ions to form chiral complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[(1R)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide: The enantiomer of the compound , with similar properties but opposite chirality.
®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfonamide: A related compound where the sulfinamide group is replaced by a sulfonamide group.
Uniqueness
The uniqueness of ®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide lies in its ability to form highly stable chiral complexes with metal ions, which are crucial for asymmetric catalysis. Its structure provides a balance between steric hindrance and electronic properties, making it an effective ligand in various catalytic processes.
Properties
IUPAC Name |
(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEHDJAAPPRKMG-KKMSLZIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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